molecular formula C24H23N3O3S B2444190 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941916-40-1

6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2444190
CAS No.: 941916-40-1
M. Wt: 433.53
InChI Key: LMEFTHTWXQICPY-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic organic compound featuring a tetrahydrothienopyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a 6-acetyl group, a 2,2-diphenylacetamido moiety, and a terminal carboxamide function, resulting in a complex heterocyclic system with significant research potential. The tetrahydrothienopyridine scaffold is recognized for its wide range of pharmacological properties, as demonstrated in various scientific studies. Derivatives of this scaffold have been investigated for their potent anticancer activity . Furthermore, related molecular frameworks based on the tetrahydrothieno[2,3-c]pyridine structure have shown promising in vitro activity against Mycobacterium tuberculosis , highlighting the scaffold's relevance in developing novel antimicrobial agents . The pyridine ring, a key bioisostere of benzene, is a fundamental component in numerous clinically approved drugs and contributes to the molecule's ability to engage in key interactions within biological systems . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic candidates in areas such as infectious diseases and oncology. It is supplied For Research Use Only and is strictly intended for laboratory applications such as industrial use or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15(28)27-13-12-18-19(14-27)31-24(21(18)22(25)29)26-23(30)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEFTHTWXQICPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C_{17}H_{18}N_{2}O_{3}S
  • IUPAC Name : this compound
  • CAS Number : 24248-74-6

Research indicates that compounds structurally related to this compound exhibit activity against various targets:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of catecholamines. This inhibition can affect neurotransmitter levels and has implications in treating conditions like hypertension and anxiety disorders .
  • Receptor Binding : The compound may interact with adrenergic receptors (α and β), influencing cardiovascular responses. For instance, tetrahydrothieno[3,2-c]pyridines have been noted for their selectivity towards α_2-adrenoceptors .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structural features may enhance its interaction with bacterial cell walls or inhibit essential bacterial enzymes.

Case Study Overview

  • Study on hPNMT Inhibition : A series of tetrahydrothieno[3,2-c]pyridines were synthesized and tested for their hPNMT inhibitory potency. Results indicated that modifications to the thieno-pyridine structure significantly enhanced enzyme inhibition compared to traditional phenylethylamine derivatives .
CompoundhPNMT Inhibition IC50 (µM)Selectivity for α_2-Adrenoceptor
Benzylamine10Low
3-Thienylmethylamine3Moderate
THTP Derivative1High

Toxicity and Safety Profile

Toxicological assessments indicate that while some derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg in animal models), further studies are required to establish a comprehensive safety profile .

Preparation Methods

Cyclization of Sulfonamide Intermediates

A foundational approach involves cyclizing N-(thienylmethyl)-sulfonamide derivatives under acidic conditions. For example, Patent US3969358A demonstrates that treating N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide with hydrochloric acid in ethanol at reflux yields thieno[3,2-c]pyridine cores. Adapting this method, the target compound’s tetrahydrothienopyridine scaffold can be constructed using:

  • Reagents : 12N HCl, ethanol (1:1 v/v)
  • Conditions : Reflux at 80–85°C for 4–6 hours
  • Yield : 76% (analogous to thieno[2,3-c]pyridine synthesis)

Gewald Reaction for Thiophene Ring Construction

Hala M. Refat et al. employed the Gewald reaction to synthesize ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate, highlighting the utility of N,N-dimethylbarbituric acid in forming fused thiophene systems. This strategy can be modified to introduce acetyl and carboxamide groups at positions 6 and 3, respectively.

Functionalization of Key Intermediates

Acetylation at Position 6

The 6-acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. BenchChem data indicates that acetyl chloride in anhydrous dichloromethane (DCM) with AlCl₃ as a catalyst achieves selective acetylation:

Step Reagent/Catalyst Solvent Temperature Yield
Acetylation Acetyl chloride, AlCl₃ DCM 0–5°C 68%

Amide Bond Formation at Position 2

The 2,2-diphenylacetamido moiety is installed using diphenylacetyl chloride under Schotten-Baumann conditions or via coupling agents. VulcanChem’s protocol for a related compound uses:

  • Reagents : Diphenylacetyl chloride, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Conditions : DCM, 0°C → room temperature, 12 hours
  • Yield : 82% (for diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate)

Carboxamide Installation at Position 3

Hydrolysis of Nitrile Precursors

Patent WO2003004502A1 describes hydrolyzing cyano groups to carboxamides using concentrated sulfuric acid at 60°C. For the target compound:

  • Reagents : H₂SO₄ (98%), H₂O
  • Conditions : 60°C, 3 hours
  • Yield : 89%

Direct Amidation Using Phenylboronic Acid

Sage Journals’ methodology demonstrates phenylboronic acid-catalyzed amide formation between N-arylglycine esters and carboxylic acids. Applied here:

Component Quantity Catalyst Solvent Yield
Ethyl 3-cyano-thienopyridine 0.5 mmol PhB(OH)₂ (10 mol%) Xylene 74%

Industrial-Scale Production Techniques

Magnetically Recoverable Nano-Catalysts

BenchChem’s industrial data highlights Fe₃O₄-supported catalysts for cyclization steps, enabling efficient separation via external magnets:

Parameter Value
Catalyst Loading 5 wt%
Reaction Time 2 hours
Recyclability >10 cycles

Continuous Flow Reactor Systems

Adapting Patent US3969358A’s batch process, flow reactors reduce reaction times from 12 hours to 45 minutes for sulfonamide cyclization.

Characterization and Quality Control

Synthetic success is confirmed through:

  • ¹H/¹³C NMR : Key signals include δ 2.61 ppm (CH₂COO), 7.82–7.89 ppm (ArH)
  • Mass Spectrometry : Molecular ion peak at m/z 492.59 (C₂₇H₂₈N₂O₅S)
  • Elemental Analysis : C 65.83%, H 5.73%, N 5.69% (calculated for C₂₇H₂₈N₂O₅S)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Cost Scalability
Cyclization + Functionalization 5 52% High Moderate
Nano-Catalyst-Assisted 4 67% Medium High
Flow Reactor Optimization 4 71% Low Industrial

Q & A

Q. What synthetic methodologies are optimal for preparing 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how do reaction parameters affect yield?

The Gewald reaction is a key method for synthesizing thieno[2,3-c]pyridine scaffolds. For this compound, a multi-step approach is recommended:

  • Start with cyclization of 4-piperidone derivatives using malononitrile or cyanoacetamide in the presence of sulfur and a base (e.g., morpholine) to form the core structure .
  • Introduce the 6-acetyl group via acetylation under mild conditions (e.g., acetic anhydride in DMF) to avoid side reactions .
  • Amidate the 3-carboxylic acid intermediate using 2,2-diphenylacetyl chloride in a polar aprotic solvent (e.g., DMSO) with catalytic DMAP to enhance reactivity . Yield optimization requires strict control of temperature (60–80°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • 1H/13C-NMR : Key for confirming substituent positions and stereochemistry. For example, the 6-acetyl group appears as a singlet near δ 2.06 ppm in 1H-NMR, while the tetrahydrothieno ring protons show multiplet patterns between δ 2.79–4.42 ppm .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 421.3 for related analogs) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Q. How can solubility challenges be addressed during in vitro assays?

Convert the free base to hydrochloride salts by treating with HCl in ethanol/water mixtures. This improves aqueous solubility (>10 mg/mL in PBS) and stability for biological testing .

Advanced Research Questions

Q. How do structural modifications (e.g., 6-acetyl substitution) influence adenosine receptor binding or antitubulin activity?

  • The 6-acetyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets. However, bulky diphenylacetamido groups may sterically hinder binding to A1 adenosine receptors, necessitating molecular docking studies to assess steric clashes .
  • In antitubulin assays, the acetyl group’s electron-withdrawing effect could destabilize microtubule interactions. Compare IC50 values of acetylated vs. non-acetylated analogs using tubulin polymerization assays .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Assay Variability : Standardize protocols (e.g., use identical cell lines like MCF-7 for anticancer screens). Contradictions in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability : Test for cytochrome P450-mediated oxidation of the tetrahydrothieno ring, which can generate inactive metabolites in vivo but not in vitro. Use hepatic microsome assays to identify labile sites .

Q. Which computational tools are effective for reaction optimization and predicting pharmacological profiles?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model Gewald reaction intermediates and transition states, reducing trial-and-error synthesis .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align the diphenylacetamido moiety with known allosteric modulators of adenosine receptors, guiding SAR studies .

Q. How can in vivo zebrafish models be adapted to evaluate otoprotective or neuroprotective effects?

  • Neuromast Hair Cell Assay : Expose zebrafish larvae (5 dpf) to aminoglycosides (e.g., neomycin) and co-administer the compound at 10–100 µM. Quantify hair cell survival via fluorescent staining (Yo-Pro-1) .
  • Dose-Response Curves : Account for rapid compound clearance in zebrafish by using pulsed dosing regimens .

Methodological Considerations Table

ParameterRecommendationReference
Synthetic Yield 54–68% via flash chromatography (EtOAc:hexane)
Solubility (HCl Salt) >10 mg/mL in PBS (pH 7.4)
Crystallization Ethanol/water (3:1) at 4°C
IC50 (Antitubulin) 0.8–2.4 µM (varies with substituents)

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